3-(2-Methoxyphenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
3-(2-Methoxyphenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.
Substitution Reactions:
Condensation Reactions: The final step involves the condensation of the triazole derivative with an appropriate aldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities against various pathogens.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine
Anticancer Activity: Preliminary studies may suggest its potential as an anticancer agent due to its ability to interfere with cellular processes.
Anti-inflammatory: The compound may exhibit anti-inflammatory properties, making it useful in the treatment of inflammatory diseases.
Industry
Agriculture: It can be used as a fungicide or pesticide due to its biological activity.
Pharmaceuticals: The compound can be a precursor for the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The aromatic groups can interact with hydrophobic pockets in proteins, enhancing binding affinity. The compound may also interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione
- 4-((3,4,5-Trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The uniqueness of 3-(2-Methoxyphenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of both methoxy and trimethoxybenzylidene groups can enhance its lipophilicity and binding interactions with biological targets, making it a promising candidate for various applications.
Properties
CAS No. |
478256-65-4 |
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Molecular Formula |
C19H20N4O4S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O4S/c1-24-14-8-6-5-7-13(14)18-21-22-19(28)23(18)20-11-12-9-15(25-2)17(27-4)16(10-12)26-3/h5-11H,1-4H3,(H,22,28)/b20-11+ |
InChI Key |
IVEGSYUNCDEEKN-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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